molecular formula C56H99NO14Si2 B564992 (1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone CAS No. 1356932-17-6

(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

Cat. No. B564992
M. Wt: 1066.571
InChI Key: VVXLUGMPTYRRQJ-ZDTGAFSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone, also known as (1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone, is a useful research compound. Its molecular formula is C56H99NO14Si2 and its molecular weight is 1066.571. The purity is usually 95%.
BenchChem offers high-quality (1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitory Effects on CYP3A4/5 Enzyme

  • Time-Dependent Inhibitory Effects : A study investigated the inhibitory effects of a novel nonimmunosuppressive immunophilin ligand on CYP3A4/5 in both in vitro and in vivo settings. The compound showed time-dependent and irreversible inhibition of CYP3A4/5, potentially impacting drug-drug interactions and dose regimen designs to avoid these interactions (Minematsu et al., 2010).

Chemical Synthesis and Characterization

  • Zinc- and Samarium-Promoted Substitution Reactions : Research highlighted unusual substitution products and bond cleavage in reactions involving zinc and samarium, indicating the compound's utility in synthetic organic chemistry for creating complex molecular structures (Valiullina et al., 2018).
  • Synthetic Studies Toward Spongistatins : Efforts to synthesize CD spiroketal of spongistatins from available precursors showcased the compound's role in generating complex spiroketal structures, essential for developing potential cancer therapies (Favre et al., 2010).

Drug Cytotoxicity Enhancement

  • Role in Modulating Cytotoxic Activity : A study synthesized enantiomerically pure disubstituted tetrahydropyranes, including the tert-butyl dimethyl silyl group, to evaluate in vitro cytotoxic activity against cancer cells. This research highlights the compound's potential in enhancing the efficacy of chemotherapeutic agents (Donadel et al., 2005).

properties

IUPAC Name

(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H99NO14Si2/c1-34-25-35(2)27-47(66-13)50-48(67-14)29-37(4)56(64,69-50)51(61)52(62)57-24-20-19-21-42(57)53(63)68-49(36(3)28-39-22-23-44(46(30-39)65-12)70-72(15,16)54(6,7)8)38(5)45(71-73(17,18)55(9,10)11)32-43(60)40(26-34)31-41(59)33-58/h26,28,35,37-42,44-50,58-59,64H,19-25,27,29-33H2,1-18H3/b34-26+,36-28+/t35-,37+,38+,39-,40-,41?,42-,44+,45-,46-,47-,48+,49+,50+,56+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXLUGMPTYRRQJ-ZDTGAFSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC(CO)O)O[Si](C)(C)C(C)(C)C)C)C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC(CO)O)O[Si](C)(C)C(C)(C)C)C)/C(=C/[C@@H]4CC[C@H]([C@H](C4)OC)O[Si](C)(C)C(C)(C)C)/C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H99NO14Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747251
Record name PUBCHEM_71314379
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1066.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

CAS RN

1356932-17-6
Record name PUBCHEM_71314379
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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